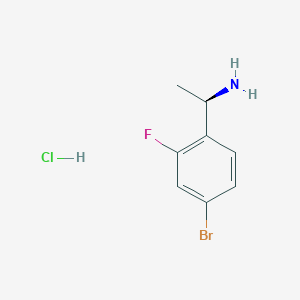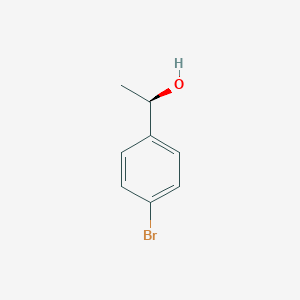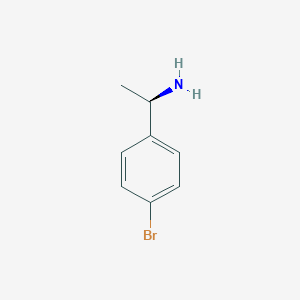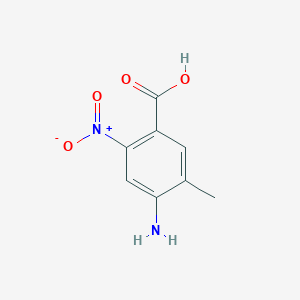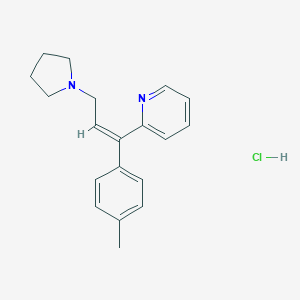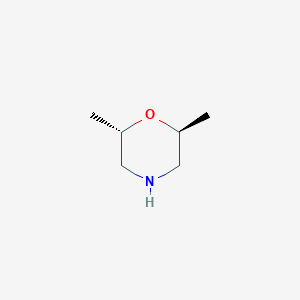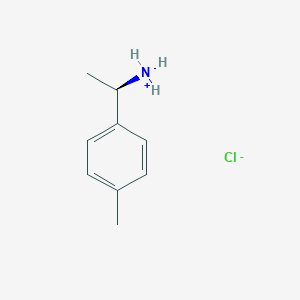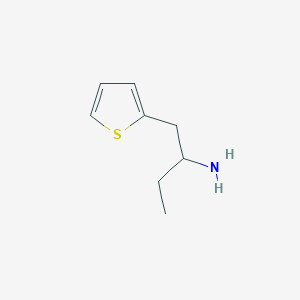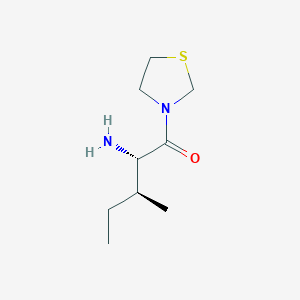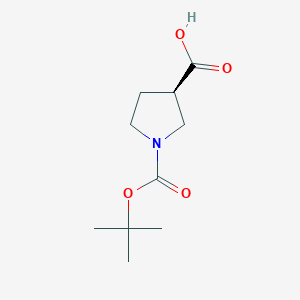
(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines, particularly during the synthesis of peptides or other complex molecules. The presence of the Boc group allows for selective reactions to occur at other sites of the molecule without affecting the amine functionality.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the one-step continuous flow synthesis, which allows for the direct formation of pyrrolidine-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes the byproduct HBr from the Hantzsch reaction to hydrolyze the t-butyl esters in situ, providing the corresponding acids in a single microreactor . Another method involves a regio-selective synthesis that utilizes the bulky tert-butyl moiety to direct selective substitutions at the 3 and 4 positions of the pyrrolidine ring . Additionally, a scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, highlights the importance of controlling stereoselectivity in the cyclopropanation step of the synthesis .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reveals that the pyrrolidine ring adopts an envelope conformation. The dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group are significant as they influence the overall shape and reactivity of the molecule . The absolute configuration of these compounds is often determined in relation to known starting materials in the synthesis process.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, the rhodium-catalyzed oxidative cycloaddition of N-tert-butoxycarbonylhydrazones with alkynes leads to the formation of functionalized pyrroles. This reaction features a regioselective α-imino alkyl C(sp3)–H bond functionalization, which is critical for pyrrole formation. The use of the N-tert-butoxycarbonyl group as an oxidizing directing group is essential for achieving the desired product . Another example is the reaction between N-(tert-butoxycarbonyl)-L-proline methyl ester and the anion of (+)-(R)-methyl p-tolyl sulfoxide, which yields a single adduct with a twisted conformation of the pyrrolidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the presence of the tert-butoxycarbonyl group can affect the compound's solubility, boiling point, and stability. The crystal structure and vibrational analysis of these compounds provide insights into their intermolecular interactions, such as hydrogen bonding, which can influence their melting points and solubility in various solvents. Density functional theory (DFT) calculations, along with experimental techniques like FT-IR, NMR, and MS, are used to confirm the structures and study the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity .
Scientific Research Applications
Structural Analysis and Conformation
The compound (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid plays a significant role in structural analysis. Research has shown that the pyrrolidine ring in related compounds adopts specific conformations, which are crucial for understanding molecular interactions and stability. For instance, in a study of a related compound, N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, the pyrrolidine ring was found to adopt an envelope conformation, which is key in the formation of two-dimensional layers of molecules through hydrogen bonding interactions (Rajalakshmi et al., 2013). Similarly, another study on (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid revealed the importance of dihedral angles in the pyrrolidine ring for molecular interactions (Yuan et al., 2010).
Synthesis and Chemical Reactivity
The synthesis and reactivity of derivatives of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid are significant in chemical research. For example, a study described the synthesis of a tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound synthesized via a mixed anhydride method, showing the versatility of the pyrrolidine ring in chemical synthesis (Naveen et al., 2007). Another study focused on a scalable synthesis of a related bicyclic compound, demonstrating the importance of stereochemical control in synthesis (Gan et al., 2013).
Medicinal Chemistry Applications
In the field of medicinal chemistry, derivatives of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid are used as core structures for the development of pharmaceuticals. For example, a study discussed the design and synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlighting the compound's relevance in antiviral drug development (Wang et al., 2001). Another study presented a new synthetic route for a novel glucokinase activator, where the key intermediate involved a pyrrolidine derivative, underscoring the compound's utility in diabetes research (Fujieda & Maeda, 2019).
Organic Synthesis and Catalysis
This compound also finds applications in the development of new synthetic routes and catalysis. For instance, research on the reaction of dicarbonates with carboxylic acids catalyzed by weak Lewis acids has shown the versatility of tert-butyl esters like (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid in synthesizing anhydrides and esters (Bartoli et al., 2007).
Safety And Hazards
The compound is classified as Aquatic Acute 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this compound is “Warning”. The hazard statement is H400, which indicates that it is very toxic to aquatic life . The compound should be handled with care, and personal protective equipment such as dust masks, eyeshields, and gloves should be used .
properties
IUPAC Name |
(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRQBJUFWFQLX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363687 | |
| Record name | (3R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
72925-16-7 | |
| Record name | 1-(1,1-Dimethylethyl) (3R)-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72925-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

